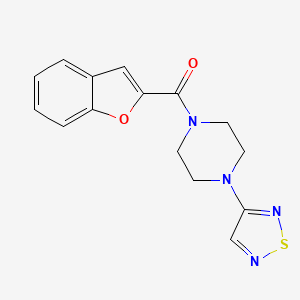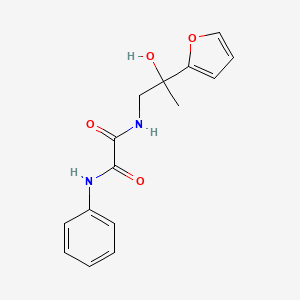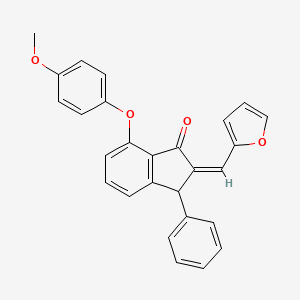![molecular formula C13H19Cl2N3O B2760835 4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride CAS No. 1427721-19-4](/img/structure/B2760835.png)
4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a benzamide group .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 139-140 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Preparation and Characterization of Crystalline Forms: Compounds similar to the one have been synthesized and characterized to identify different crystalline forms. For example, Yanagi et al. (2000) prepared two polymorphs of a closely related compound, characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13 C-NMR spectroscopy. The study found different thermal behaviors and stability between the polymorphs, highlighting the importance of physical characterization in understanding compound properties (Yanagi et al., 2000).
Biological Activity
- Antiproliferative and Antiviral Activity: Research on derivatives of structurally similar compounds has demonstrated potential antiproliferative and antiviral activities. Pudlo et al. (1990) synthesized 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, showing that certain derivatives inhibited cell growth and possessed activity against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . The pyrrolidine ring, a key component of the compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring have been shown to exhibit nanomolar activity againstCK1γ and CK1ε , suggesting that the compound may interact with these targets to exert its effects
Biochemical Pathways
Given the potential anti-tubercular activity of similar compounds , it is plausible that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that the compound may have a similar effect
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolidine derivatives, which this compound is a part of, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the target molecules, potentially influencing their function .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-amino-2-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O.ClH/c14-12-9-10(15)3-4-11(12)13(18)16-5-8-17-6-1-2-7-17;/h3-4,9H,1-2,5-8,15H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMRQFHSVXRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)
![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)


![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)
